molecular formula C17H17NO2 B097427 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline CAS No. 15357-92-3

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

Cat. No. B097427
CAS RN: 15357-92-3
M. Wt: 267.32 g/mol
InChI Key: KPCZWMYFJQPPSN-UHFFFAOYSA-N
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Description

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by a benzyloxy substituent at the 7-position and a methoxy group at the 6-position on the isoquinoline structure. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including anticancer agents and alkaloids .

Synthesis Analysis

The synthesis of compounds related to 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline involves multiple steps, including benzylation, nitration, oxidation, reduction, and cyclization. For instance, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one, an anticancer intermediate, is achieved from vanillin through these steps, with the influence of reaction conditions on the yield being a significant consideration . Similarly, the synthesis of related tetrahydroisoquinoline derivatives involves steps such as substitution, nitration, reduction, cyclization, and chlorination, with the total yield being an important factor . Additionally, the synthesis of benzylisoquinoline-type alkaloids can be achieved through regioselective metalation and subsequent trapping with aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was confirmed using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry. X-ray powder diffraction data revealed that this compound crystallizes in an orthorhombic system . The structure of other derivatives, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was confirmed by 1H NMR and MS spectrum .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives includes reactions such as thermal isomerization, reaction with organic acids to give acyloxy derivatives, and reaction with hydrohalic acids to afford halogenated derivatives. These reactions are influenced by stereochemical aspects . Reductive amination of Schiff's bases has been used to synthesize bromo- and methoxy-substituted tetrahydroisoquinolines . Moreover, direct metalation followed by methylation or aminomethylation/hydrogenolysis has been employed to introduce substituents at specific positions on the isoquinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the isoquinoline ring. For instance, the crystalline form, solubility, melting point, and stability can be influenced by the presence of benzyloxy and methoxy groups. The orthorhombic crystalline structure of a related compound suggests a degree of rigidity and defined intermolecular interactions . The synthesis methods and reaction conditions, such as temperature and reagent concentration, play a crucial role in determining the physical properties of the final product .

Scientific Research Applications

Anticonvulsant Agent

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been synthesized and evaluated for its anticonvulsant activity using maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test .
  • Methods of Application : The compound was synthesized and then tested using the MES and PTZ-induced seizure tests .
  • Results : One of the synthesized derivatives, 9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one, showed significant anticonvulsant activity in MES tests with an ED50 value of 63.31 mg/kg. It also demonstrated potent activity against PTZ-induced seizures .

Cytochrome P450 3A4 (CYP3A4) Activity Measurement

  • Scientific Field : Biochemistry .
  • Application Summary : This compound is used in the SBAD2-3x-AAGLY hepatocyte-like cell (HLC) functional assay to measure the cytochrome P450 3A4 (CYP3A4)-dependent activity in O-dealkylation reaction .
  • Methods of Application : The compound is used in a functional assay involving hepatocyte-like cells .
  • Results : The results of this application were not specified in the source .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

properties

IUPAC Name

6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZWMYFJQPPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447368
Record name 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

CAS RN

15357-92-3
Record name 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
R Suau, N Posadas, MV Silva, M Valpuesta - Phytochemistry, 1998 - Elsevier
Heterocarpine, a novel alkaloid from Ceratocapnos heterocarpa, has been characterised as (±)-1-hydroxymethyl-2-(3-hydroxy-4-methoxybenzyl)-7-hydroxy-6-methoxy-1,2,3,4-…
Number of citations: 8 www.sciencedirect.com
SM Kupchan, OP Dhingra, CK Kim - The Journal of Organic …, 1978 - ACS Publications
Intramolecular oxidative coupling of monophenolic benzyl-and phenethyltetrahydroisoquinolines using VOF3-TFA/TFAA as the coupling reagent has resulted in remarkably efficient …
Number of citations: 75 pubs.acs.org
E Reimann, F Grasberger - Monatshefte für Chemie/Chemical Monthly, 2005 - Springer
3,4-Dihydroisoquinoline-Reissert-compounds were alkylated to 1-benzyl- and 1-picolyl-derivatives, which in turn could selectively be hydrolized yielding various carboxylic acids, …
Number of citations: 12 link.springer.com
TR Govindachari, K Nagarajan… - Helvetica Chimica …, 1977 - Wiley Online Library
Debenzylation of 1‐(3‐benzyloxybenzyl)‐1,2,3,4‐tetrahydroisoquinolines 1, 6, 7 with hydrochloric acid and ethanol gave the corresponding phenolic isoquinolines 2, 8, 9 and …
Number of citations: 7 onlinelibrary.wiley.com
S Takano, M Sasaki, H Kanno, K Shishido… - The Journal of …, 1978 - ACS Publications
A new route to (±)-emetine (2) via the protoemetine derivative 29 has been developed. Protoberberine deriva-tives 3, 4, 5, and 6 were converted into the-diketone monothioketal 25, …
Number of citations: 27 pubs.acs.org
R Zhang, H Li, X Zhang, J Li, H Su, Q Lu… - European Journal of …, 2021 - Elsevier
Psoriasis is a kind of chronic inflammatory skin disorder, while the long-term use of conventional therapies for this disease are limited by severe adverse effects. Novel small molecules …
Number of citations: 15 www.sciencedirect.com
MS Sonopo - 2011 - ukzn-dspace.ukzn.ac.za
The objectives of this project were to investigate the application of new methodologies for the preparation of benzyltetrahydroisoquinoline monomers and secondly, to synthesise the …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
HW GIBSON - 1966 - search.proquest.com
Isoquinoline alkaloids comprise a great number of the known alkaloids. In the past, total syntheses of the isoquinolin; e alkaloids have been dependent upon ring closure by either the …
Number of citations: 2 search.proquest.com
JEC VENANCIO DEULOFEU - The Alkaloids: Chemistry and …, 2014 - books.google.com
In this chapter alkaloids with the typical 1-benzylisoquinoline structure will be considered. It is a continuation and a complement to that written by Alfred Burger in Volume IV, p. 29, of this …
Number of citations: 0 books.google.com
S Murahashi, H Mitsui, T Shiota, T Tsuda… - The Journal of …, 1990 - ACS Publications
Oxidation of amines is of interest in view of metabolism of amines in vivo. Simulation of the enzymatic function of the oxidation of amines has been studied systematically, and various …
Number of citations: 380 pubs.acs.org

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